Crystal Structure Confirmation: Absolute Configuration and Crystallographic Parameters for Quality Control
The three-dimensional structure of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate has been unambiguously determined by single-crystal X-ray diffraction analysis [1]. This provides a definitive crystallographic fingerprint that distinguishes it from amorphous or structurally uncharacterized analogs. The crystal data are: monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1].
| Evidence Dimension | Crystal Structure and Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic, C2, a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 |
| Comparator Or Baseline | Amorphous or structurally uncharacterized chromone analogs (no comparator crystallographic data available) |
| Quantified Difference | Not applicable (binary presence/absence of definitive crystal structure) |
| Conditions | Single-crystal X-ray diffraction at ambient temperature; structure refined to R1 = 0.053 for 2043 observed reflections |
Why This Matters
The availability of a solved crystal structure enables confident identity verification, supports formulation development, and provides a reliable reference for computational docking studies, reducing the risk of working with misidentified or impure material.
- [1] Crystallography Laboratory Nijmegen. (n.d.). Crystal structure of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate. Radboud University. View Source
